molecular formula C8H8BrCl B1526708 3-Bromo-5-methylbenzyl chloride CAS No. 1056893-13-0

3-Bromo-5-methylbenzyl chloride

Cat. No. B1526708
M. Wt: 219.5 g/mol
InChI Key: NKAXQEBCRBZOJQ-UHFFFAOYSA-N
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Description

3-Bromo-5-methylbenzyl chloride is a chemical compound with the CAS Number: 1056893-13-0 . Its molecular weight is 219.51 and its IUPAC name is 1-bromo-3-(chloromethyl)-5-methylbenzene . The compound is typically stored in a refrigerated environment .


Molecular Structure Analysis

The InChI code for 3-Bromo-5-methylbenzyl chloride is 1S/C8H8BrCl/c1-6-2-7(5-10)4-8(9)3-6/h2-4H,5H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Bromo-5-methylbenzyl chloride has a molecular weight of 219.51 . It is typically stored in a refrigerated environment .

Scientific Research Applications

Organic Synthesis and Photochemistry

In organic chemistry, compounds similar to 3-Bromo-5-methylbenzyl chloride are utilized as intermediates in the synthesis of more complex molecules. For instance, DeCosta et al. (2000) explored the photochemistry of 3,5-dimethoxybenzyl compounds with various leaving groups, including bromides and chlorides, highlighting their role in generating isomeric triene derivatives through solvolysis and photolysis reactions. These findings underline the significance of halogenated benzyl compounds in facilitating diverse synthetic pathways and elucidating reaction mechanisms DeCosta, Howell, Pincock, & Rifai, 2000.

Antimicrobial and Antitumor Activities

Compounds structurally related to 3-Bromo-5-methylbenzyl chloride have been investigated for their biological activities. Abdel‐Aziz, Mekawey, & Dawood (2009) reported on the synthesis and antimicrobial evaluation of novel benzofuran derivatives, showcasing the potential of brominated and chlorinated compounds in developing antimicrobial agents. Such research indicates the broader relevance of halogenated benzyl compounds in medicinal chemistry for designing new therapeutic agents H. Abdel‐Aziz, A. Mekawey, & K. Dawood, 2009.

Catalytic and Environmental Applications

Further, the catalytic properties of halogenated compounds, akin to 3-Bromo-5-methylbenzyl chloride, have been explored. For example, Goodman & Detty (2004) investigated selenoxides as catalysts for the bromination of organic substrates, demonstrating how halogenated agents facilitate selective transformations in organic synthesis. This research highlights the utility of such compounds in enhancing catalytic efficiency and selectivity in chemical reactions M. Goodman & M. Detty, 2004.

Safety And Hazards

The safety data sheet (SDS) for 3-Bromo-5-methylbenzyl chloride can be found online . It’s important to handle this compound with care, using personal protective equipment, and to avoid creating dust or inhaling vapors, mist, or dust .

properties

IUPAC Name

1-bromo-3-(chloromethyl)-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-6-2-7(5-10)4-8(9)3-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKAXQEBCRBZOJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-methylbenzyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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